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molecular formula C8H4F4O B1346555 3-(Trifluoromethyl)benzoyl fluoride CAS No. 328-99-4

3-(Trifluoromethyl)benzoyl fluoride

Cat. No. B1346555
M. Wt: 192.11 g/mol
InChI Key: LTHOSILCKUBBIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04673740

Procedure details

48 g of 3-trifluoromethylbenzoyl fluoride and 20 g of 50% strength aqueous sodium hydroxide solution are added simultaneously via 2 feed apparatuses in the course of 25 minutes at from 25° to 36° C. to a stirred mixture of 42.9 g of 6-chloroanthranilic acid and 0.45 g of triethylbenzylammonium chloride and 700 g of toluene. Stirring is continued for 90 minutes at 27° C., after which the water is separated off at from 87° to 104° C. After the addition of 32.7 g of thionyl chloride in the course of 15 minutes at 70° C., stirring is continued for 90 minutes at 82° C. The mixture is extracted once with water and once with 0.4 N sodium hydroxide solution, and is evaporated down to give 75 g (92%) of 5-chloro-2-(m-trifluoromethylphenyl)-4H-3,1-benzoxazin-4-one of melting point 116°-120° C.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
42.9 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
catalyst
Reaction Step One
Quantity
700 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](F)=[O:7].[OH-].[Na+].[Cl:16][C:17]1[CH:18]=[CH:19][CH:20]=[C:21]([NH2:26])[C:22]=1[C:23](O)=[O:24]>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.C1(C)C=CC=CC=1>[Cl:16][C:17]1[C:22]2[C:23](=[O:24])[O:7][C:6]([C:5]3[CH:9]=[CH:10][CH:11]=[C:3]([C:2]([F:13])([F:12])[F:1])[CH:4]=3)=[N:26][C:21]=2[CH:20]=[CH:19][CH:18]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
FC(C=1C=C(C(=O)F)C=CC1)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
42.9 g
Type
reactant
Smiles
ClC=1C=CC=C(C1C(=O)O)N
Name
Quantity
0.45 g
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
Name
Quantity
700 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after which the water is separated off at from 87° to 104° C
ADDITION
Type
ADDITION
Details
After the addition of 32.7 g of thionyl chloride in the course of 15 minutes at 70° C.
Duration
15 min
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for 90 minutes at 82° C
Duration
90 min
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted once with water and once with 0.4 N sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
is evaporated down

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
ClC1=CC=CC2=C1C(OC(=N2)C2=CC(=CC=C2)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 75 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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